molecular formula C23H21BrN2O5S B3654152 N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3654152
M. Wt: 517.4 g/mol
InChI Key: LDZONGJHBDZGPI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetyl, bromo, methoxy, sulfonyl, and phenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. The process begins with the preparation of the core glycinamide structure, followed by the introduction of the acetyl, bromo, methoxy, and sulfonyl groups through various substitution and coupling reactions. Common reagents used in these reactions include acetyl chloride, bromine, methoxybenzene, and sulfonyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-N~2~-[(5-bromo-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide include other glycinamide derivatives with different substituents, such as:

  • N-(3-acetylphenyl)-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
  • N-(3-acetylphenyl)-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(N-(5-bromo-2-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5S/c1-16(27)17-7-6-8-19(13-17)25-23(28)15-26(20-9-4-3-5-10-20)32(29,30)22-14-18(24)11-12-21(22)31-2/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZONGJHBDZGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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